molecular formula C24H34N4O5S B3422612 Glimepiride CAS No. 261361-60-8

Glimepiride

Cat. No.: B3422612
CAS No.: 261361-60-8
M. Wt: 490.6 g/mol
InChI Key: WIGIZIANZCJQQY-UHFFFAOYSA-N
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Description

Glimepiride is a second-generation sulfonylurea and an insulin secretagogue approved for medical use in 1995 . As a small molecule with the chemical formula C₂₄H₃₄N₄O₅S, it is primarily used in research to study the management of Type 2 Diabetes Mellitus (T2DM) . Its core mechanism of action involves binding to the sulfonylurea receptor (SUR1) of ATP-sensitive potassium (KATP) channels on pancreatic beta cells . This binding event inhibits potassium efflux, leading to cell membrane depolarization, opening of voltage-dependent calcium channels, an influx of calcium ions, and ultimately, the exocytosis of insulin granules . Research indicates this compound may also have extra-pancreatic effects, potentially increasing the sensitivity of peripheral tissues to insulin and promoting glucose uptake . In vitro studies suggest it may stimulate lipogenesis and glycogenesis . From a research perspective, this compound is a valuable tool for investigating insulin secretion pathways, beta cell physiology, and the pharmacodynamics of sulfonylureas. It is noted in the scientific literature for its relatively longer duration of action (up to 24 hours) and a clinical profile associated with a potentially lower risk of hypoglycemia and less weight gain compared to some other sulfonylureas . Furthermore, its use in studies is of interest due to evidence that it may not abolish ischemic preconditioning in cardiac tissue, a consideration in cardiovascular research . This compound is metabolized primarily by the hepatic enzyme CYP2C9 to active and inactive metabolites . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
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Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glimepiride
Source Human Metabolome Database (HMDB)
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Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
Record name SID49648856
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Glimepiride
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CAS No.

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Record name GLIMEPIRIDE
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Melting Point

207 °C
Record name Glimepiride
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Scientific Research Applications

Glycemic Control in Type 2 Diabetes

Glimepiride is indicated for patients with T2DM who do not achieve adequate glycemic control through diet and exercise alone. Clinical trials have demonstrated its efficacy in reducing fasting plasma glucose (FPG), postprandial glucose (PPG), and hemoglobin A1c (HbA1c) levels:

  • A study showed a reduction in FPG by 46 mg/dL and HbA1c by 1.4% compared to placebo .
  • In patients receiving this compound, 69% achieved good glycemic control (HbA1c ≤ 7.2%) compared to 32% in the placebo group .

Cardiovascular Outcomes

Recent research indicates that this compound may have cardiovascular benefits:

  • A prospective cohort study found that long-term use of this compound was associated with reduced hospitalizations for heart failure and acute myocardial infarction in T2DM patients with congestive heart failure (CHF) .
  • The cardiovascular protective effect may be linked to an increase in epoxyeicosatrienoic acid (EET) levels through soluble epoxide hydrolase (sEH) inhibition .

Combination Therapy

This compound can be used as a second-line therapy in combination with metformin or insulin for patients who do not achieve their glycemic targets:

  • It is the only sulfonylurea approved for use alongside insulin therapy .
  • Studies suggest that this compound can improve metabolic parameters when combined with other antidiabetic agents, enhancing overall treatment efficacy .

Case Study: Efficacy in Insulin Resistance

A study compared the effects of this compound and glibenclamide on insulin resistance (IR):

  • Patients treated with this compound showed significant improvements in IR markers and increased adiponectin levels, indicating better metabolic outcomes compared to those on glibenclamide .

Pharmacokinetics and Dosing Regimens

Research has also focused on the pharmacokinetics of this compound:

  • A crossover study evaluated once-daily versus twice-daily dosing regimens, revealing differences in serum concentrations and pharmacodynamic effects. The once-daily regimen produced a single peak concentration, while the twice-daily regimen resulted in two peaks .

Summary Table of Clinical Findings

ApplicationFindingsReferences
Glycemic ControlReduced FPG by 46 mg/dL; HbA1c decreased by 1.4%
Cardiovascular BenefitsFewer hospitalizations for heart failure; improved survival rates
Combination TherapyEffective when combined with metformin or insulin; enhances metabolic control
Insulin ResistanceImproved adiponectin levels; reduced IR compared to glibenclamide
PharmacokineticsOnce-daily dosing shows different pharmacokinetic profiles than twice-daily dosing

Mechanism of Action

Glimepiride acts as an insulin secretagogue. It stimulates the release of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels, causing depolarization of the beta cells. This leads to an influx of calcium ions, which triggers insulin secretion. Additionally, this compound improves the sensitivity of peripheral tissues to insulin, thereby increasing peripheral glucose uptake and reducing plasma blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Liraglutide (GLP-1 Receptor Agonist)

  • Efficacy : In a 16-week randomized trial, liraglutide (1.2 mg/day) demonstrated similar HbA1c reduction (−1.35%) to glimepiride (1–4 mg/day) (−1.29%) in Asian T2DM patients. However, liraglutide reduced body weight (−1.92 kg vs. +0.72 kg) and systolic blood pressure (−3.51 mmHg vs. +0.95 mmHg) more effectively .
  • Safety : this compound had higher hypoglycemia risk (4.3% vs. 1.7%), while liraglutide caused transient nausea (19.6% vs. 5.7%) .

Metformin (Biguanide)

  • Glycemic Control : A meta-analysis found metformin reduced HbA1c more effectively than this compound (−1.12% vs. −0.89%) in pediatric T2DM, though this compound showed greater weight gain (+2.1 kg vs. −0.8 kg) .
  • Mechanism : Unlike this compound’s insulin secretion, metformin suppresses hepatic gluconeogenesis and improves insulin sensitivity .

Thiazolidinediones (Rosiglitazone, Pioglitazone)

  • Combination Therapy : Rosiglitazone + this compound achieved HbA1c <7% in 60% of patients, comparable to rosiglitazone + placebo, but with better lipid profile improvements (HDL: +14.3% vs. +3.1%) .
  • Speed of Action : this compound + metformin reduced HbA1c faster (80–90 days) than pioglitazone + metformin (140–150 days) .

Other Sulfonylureas (Gliclazide, Glyburide)

  • Metabolism : CYP2C9*2 and *3 variants reduce this compound’s intrinsic clearance (CLint) to 55% and 32% of wild-type, respectively, similar to gliclazide (71% and 24%) .
  • Efficacy : Once-daily this compound matched twice-daily gliclazide in glycemic control, with lower hypoglycemia risk than glyburide .
  • Structural Similarity : this compound and glyburide share hepatotoxic risks due to structural homology (arylsulfonylurea backbone) .

Repaglinide (Meglitinide)

  • Cardiovascular Effects : In hypercholesterolemic rabbits, this compound reduced inflammatory markers (hs-CRP: −42%, IL-6: −38%) more effectively than repaglinide, which showed neutral effects on atherosclerosis .

Dapagliflozin (SGLT2 Inhibitor)

  • Biomarkers : Both drugs improved HbA1c (−1.4% vs. −1.3%) and HOMA-IR (−2.1 vs. −1.8), but dapagliflozin uniquely lowered NT-proBNP (−14.2 pg/mL), a heart failure marker .

Data Tables

Table 1: Pharmacokinetic Comparison

Parameter This compound Gliclazide Glyburide
Half-life (h) 5–8 10–12 10–16
CYP2C9 CLint 100%* 71%* 85%*
Renal Excretion <1% 20% 50%

*Relative to wild-type CYP2C9 .

Table 2: Clinical Efficacy in HbA1c Reduction

Drug Monotherapy (%) Combination with Metformin (%)
This compound −1.5–2.0 −1.8–2.2
Liraglutide −1.2–1.5 −1.4–1.7
Pioglitazone −0.8–1.2 −1.3–1.6
Dapagliflozin −0.8–1.1 −1.2–1.5

Sources: .

Key Research Findings

  • Genetic Impact : CYP2C9 polymorphisms significantly alter this compound metabolism, necessitating dose adjustments in 2/3 carriers .
  • Formulation Quality: Generic this compound tablets showed dissolution profiles equivalent to innovator brands (f2 > 50), ensuring therapeutic interchangeability .
  • Cardiovascular Safety: this compound’s PPARγ activation and endothelial NO synthesis may mitigate cardiovascular risks compared to older SUs .

Biological Activity

Glimepiride is a second-generation sulfonylurea used primarily for the management of type 2 diabetes mellitus (T2DM). It functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells, and exhibits various biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, extrapancreatic effects, and relevant clinical studies highlighting the biological activity of this compound.

This compound acts primarily by binding to ATP-sensitive potassium channels on the pancreatic beta-cell membrane. This binding leads to cell depolarization, which activates voltage-dependent calcium channels, resulting in increased intracellular calcium levels and subsequent exocytosis of insulin granules into the bloodstream .

Key Mechanisms:

  • Insulin Secretion: Enhances insulin release from beta cells.
  • GLUT4 Activation: Promotes translocation of GLUT4 transporters, facilitating glucose uptake in peripheral tissues .
  • Extrapancreatic Effects: Modulates lipid metabolism and reduces insulin resistance in muscle and adipose tissues .

Extrapancreatic Effects

Research indicates that this compound has significant extrapancreatic activities that enhance its efficacy in managing T2DM:

  • Glycogen Metabolism: In vitro studies show that this compound increases glycogen synthesis in Hep-G2 cells by 30-40% when combined with insulin, attributed to enhanced insulin receptor recycling and activation of the Protein Kinase-C (PKC) pathway .
  • Adipose Tissue Regulation: this compound reduces expression of pro-inflammatory cytokines such as TNF-α in adipose tissue, indicating its role in managing low-grade inflammation associated with obesity .
  • Lipid Metabolism: It inhibits lipolysis, thereby improving lipid profiles in diabetic patients .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound:

StudyParticipantsDurationFindings
Müller et al. (2016)T2DM patients12 weeksSignificant reduction in HbA1c levels; improved insulin sensitivity and reduced inflammation markers .
Randomized Controlled Trial200 T2DM patients10 weeksThis compound reduced fasting plasma glucose by 46 mg/dL and HbA1c by 1.4% compared to placebo .
Extrapancreatic Effects StudyAnimal modelsVariousDemonstrated enhanced hepatic glucose disposal and reduced insulin resistance .

Case Studies

Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM demonstrated that this compound effectively lowered blood glucose levels while maintaining a favorable safety profile. The results indicated improved glycemic control without significant hypoglycemia, showcasing its suitability for older adults .

Case Study 2: Combination Therapy
In a cohort study examining combination therapy with metformin, this compound significantly enhanced metabolic outcomes compared to monotherapy. Patients receiving both medications showed greater reductions in HbA1c levels and improved lipid profiles, emphasizing the synergistic effects of these drugs .

Q & A

Q. How can researchers validate analytical methods for detecting glimepiride in biological matrices?

Method validation for this compound detection typically involves robustness testing using statistical designs like the Plackett-Burman model. For GC-MS analysis, variables such as derivatization conditions, column temperature, and injection volume are tested for their impact on the peak area of this compound. A validated protocol includes 8 experimental runs with four variables (e.g., derivatization time, reagent volume) to confirm method ruggedness . HPLC methods follow ICH guidelines, assessing parameters like linearity, precision, and accuracy using USP-reported protocols .

Q. What strategies improve the dissolution rate of hydrophobic this compound in formulation studies?

The slurry method enhances dissolution by modifying particle morphology and surface area. X-ray diffraction (XRD) confirms crystalline-to-amorphous transitions, while USP-compliant dissolution apparatus (e.g., paddle method) evaluates release kinetics. Particle size reduction via milling and solvent-controlled crystallization are common approaches .

Q. How do researchers assess this compound-protein binding interactions quantitatively?

High-performance affinity chromatography (HPAC) with frontal analysis is used to study multi-site binding. A two-site model better fits this compound’s interaction with human serum albumin (HSA) compared to a one-site model, with dissociation constants (Kd) calculated for low- and high-affinity sites. Data deviations at low this compound concentrations suggest cooperative binding effects .

Advanced Research Questions

Q. What experimental designs optimize robustness testing in this compound analytical methods?

The Plackett-Burman design efficiently identifies critical variables in GC-MS methods. For example, derivatization efficiency (using MSTFA) and ion source temperature significantly affect sensitivity. Statistical significance (p > 0.05) is determined via t-tests on peak area responses, ensuring method resilience to minor parameter variations .

Q. How does this compound influence neurodegenerative pathways in prion disease models?

this compound reduces cellular prion protein (PrPC) surface expression via GPI-PLC activation, inhibiting pathogenic PrPSc formation. In vitro studies show dose-dependent neuroprotection against PrP82–146 toxicity, measured via cPLA2 activity assays and neuronal survival rates. Mechanism studies require neuron culture models and Western blotting for PrPC/PrPSc quantification .

Q. What methodologies characterize polymorphic forms of this compound, and how do they affect solubility?

Polymorphs (e.g., Form III vs. Form I) are identified using XRD and differential scanning calorimetry (DSC). Thermodynamic solubility is quantified via UPLC, comparing chromatographic peak areas against standard solutions. Rod-shaped crystals (observed under 100X microscopy) correlate with reduced dissolution rates, impacting bioavailability .

Q. How do researchers resolve discrepancies in multi-site drug-protein binding models for this compound?

Residual plots from HPAC frontal analysis reveal deviations from single-site models, necessitating two-site fits. For this compound-HSA interactions, nonlinear regression analysis (e.g., using Eq. 2 from frontal data) resolves high-affinity (Kd ≈ 0.5 μM) and low-affinity (Kd ≈ 20 μM) binding sites. Standard deviations (±0.04–3.2%) validate reproducibility .

Methodological Considerations

  • Data Contradictions : Conflicting solubility or binding data may arise from polymorphic impurities or matrix effects (e.g., biological fluid composition). Cross-validation using orthogonal techniques (e.g., LC-MS vs. HPAC) is recommended .
  • Experimental Replication : Detailed protocols for derivatization (e.g., MSTFA vs. TMS reagents) and dissolution media (pH 6.8 phosphate buffer) must be reported to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Glimepiride
Reactant of Route 2
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Glimepiride

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